REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[F:12][CH:13]([F:16])[CH2:14][OH:15]>N1C=CC=CC=1>[F:12][CH:13]([F:16])[CH2:14][O:15][S:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)(=[O:9])=[O:8]
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Name
|
|
Quantity
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12.9 g
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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FC(CO)F
|
Name
|
|
Quantity
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15 mL
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Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Type
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CUSTOM
|
Details
|
Stir the reaction mixture under nitrogen for 72 hours
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Rate
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UNSPECIFIED
|
RPM
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0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
partition between water (20 mL) and dichloromethane (20 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the aqueous phase
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Type
|
EXTRACTION
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Details
|
extract with additional dichloromethane (2×40 mL)
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Type
|
WASH
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Details
|
Combine the organic extracts and wash sequentially with 1N hydrochloric acid (2×50 mL), sodium bicarbonate (2×50 mL), and brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the organic layer over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |